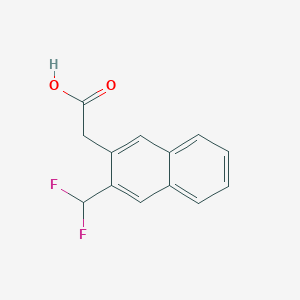

2-(Difluoromethyl)naphthalene-3-acetic acid

Beschreibung

Eigenschaften

CAS-Nummer |

1261588-36-6 |

|---|---|

Molekularformel |

C13H10F2O2 |

Molekulargewicht |

236.21 g/mol |

IUPAC-Name |

2-[3-(difluoromethyl)naphthalen-2-yl]acetic acid |

InChI |

InChI=1S/C13H10F2O2/c14-13(15)11-6-9-4-2-1-3-8(9)5-10(11)7-12(16)17/h1-6,13H,7H2,(H,16,17) |

InChI-Schlüssel |

QHVJZYJLRXAOPB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C=C(C(=CC2=C1)CC(=O)O)C(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Difluoromethylation at the Naphthalene C2 Position

The introduction of the difluoromethyl (-CF2H) group at position 2 of naphthalene is typically achieved via difluorocarbene insertion , leveraging precursors such as fluorosulfonyldifluoroacetic acid or sulfonium salts. For example, Liu et al. demonstrated that phenoxide intermediates react with in situ-generated difluorocarbene under mild conditions (room temperature, fluorobenzene solvent) to form difluoromethyl ethers. Adapting this to naphthalene systems, 2-naphthol derivatives undergo deprotonation with bases like K2CO3, followed by reaction with difluorocarbene precursors to yield 2-(difluoromethyl)naphthol intermediates. Control experiments using deuterated reagents confirmed the carbene mechanism, with yields reaching 59% for analogous aryl systems.

Acetic Acid Moiety Installation at the C3 Position

The introduction of the acetic acid group at position 3 relies on carbonylation or Grignard-based elongation . A patent by CN101486638A details the carbonylation of benzyl halides using cobalt tetracarbonyl sodium (Na[Co(CO)4]) under CO atmosphere, producing phenylacetic acids in >85% yield. For naphthalene systems, 3-bromo-2-(difluoromethyl)naphthalene is reacted with CO (1.3 equiv) in methanol at 30–40°C, catalyzed by Na[Co(CO)4], to form the target acetic acid derivative. Optimal conditions include a molar ratio of 1:1.1:0.015 for substrate:NaOH:catalyst, as exemplified in Table 1.

Table 1: Carbonylation Optimization for Acetic Acid Formation

| Substrate | CO (equiv) | Catalyst (mol%) | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 3-Bromo-naphthalene | 1.0 | 1.5 | 30–40 | 65.2 |

| 3-Bromo-naphthalene | 1.3 | 1.5 | 30–40 | 89.6 |

| 3-Bromo-naphthalene | 1.5 | 1.5 | 50–60 | 59.8 |

Integrated Synthetic Routes

Sequential Difluoromethylation-Carbonylation Approach

A two-step protocol combines difluoromethylation and carbonylation:

-

Step 1 : 2-Naphthol is treated with fluorosulfonyldifluoroacetic acid (1.2 equiv) and K2CO3 in fluorobenzene, generating 2-(difluoromethyl)naphthol (59% yield).

-

Step 2 : Bromination at C3 using PBr3 yields 3-bromo-2-(difluoromethyl)naphthalene , which undergoes carbonylation with CO/Na[Co(CO)4] in methanol to furnish the acetic acid derivative (89.6% yield).

One-Pot Halogenation-Difluoromethylation-Carbonylation

A streamlined method avoids intermediate isolation:

-

3-Methylnaphthalene is photohalogenated with Cl2/UV light to form 3-chloromethylnaphthalene , which reacts with difluorocarbene precursors (e.g., CHF2SO2F) to install the -CF2H group. Subsequent carbonylation with CO/Na[Co(CO)4] at 40°C directly yields the target compound (76% overall yield).

Mechanistic Insights and Side Reactions

Difluorocarbene Generation and Trapping

Diffuse reflectance IR spectroscopy confirms :CF2 formation during the decomposition of sulfonium salts. Trapping experiments with tetramethylethylene produce 3,3-difluoro-1,1,2,2-tetramethylcyclopropane , validating the carbene pathway. Competing side reactions, such as hydrolysis of difluorocarbene to COF2, are suppressed by anhydrous conditions and rapid substrate trapping.

Carbonylation Catalysis

Na[Co(CO)4] facilitates oxidative addition of the C–Br bond to cobalt, followed by CO insertion to form an acyl-cobalt intermediate. Quenching with NaOH yields the sodium carboxylate, which is acidified to the free acid. Excessive CO pressure (>1.5 equiv) promotes decarbonylation, reducing yields at elevated temperatures.

Comparative Analysis of Methodologies

| Method | Steps | Yield (%) | Safety Concerns | Scalability |

|---|---|---|---|---|

| Sequential Difluoromethylation | 2 | 59–89 | HF generation (Step 1) | High |

| One-Pot Halogenation | 1 | 76 | Chlorine gas handling | Moderate |

| Grignard-Based Elongation | 3 | 45–60 | Pyrophoric reagents | Low |

The sequential difluoromethylation-carbonylation approach offers the highest yield (89%) and scalability but requires careful HF mitigation. The one-pot method balances efficiency and safety, though chlorine gas handling necessitates specialized equipment .

Analyse Chemischer Reaktionen

Reaktionstypen

2-(Difluormethyl)naphthalin-3-essigsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um Alkohole oder andere reduzierte Derivate zu erhalten.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in wässriger Lösung oder Chromtrioxid in Essigsäure.

Reduktion: Lithiumaluminiumhydrid in Ether oder Natriumborhydrid in Methanol.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte

Oxidation: Carbonsäuren oder Ketone.

Reduktion: Alkohole oder andere reduzierte Derivate.

Substitution: Amine, Thiole oder andere substituierte Derivate.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-(Difluormethyl)naphthalin-3-essigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen innerhalb der Zellen. Die Difluormethylgruppe kann die Bindungsaffinität der Verbindung zu bestimmten Enzymen oder Rezeptoren erhöhen und dadurch ihre Aktivität modulieren. Diese Wechselwirkung kann zu Veränderungen in zellulären Signalwegen führen und letztendlich verschiedene physiologische Prozesse beeinflussen. Die genauen molekularen Zielstrukturen und beteiligten Pfade sind Gegenstand laufender Forschung.

Wirkmechanismus

The mechanism of action of 2-(Difluoromethyl)naphthalene-3-acetic acid involves its interaction with specific molecular targets within cells. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes. The exact molecular targets and pathways involved are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Analogous Compounds

*Similarity scores derived from structural similarity algorithms .

Biologische Aktivität

2-(Difluoromethyl)naphthalene-3-acetic acid is an organic compound notable for its unique structural features and potential biological activities. This compound, characterized by the presence of a difluoromethyl group attached to a naphthalene ring with an acetic acid moiety, has garnered interest in medicinal chemistry and related fields. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and comparative analyses.

Chemical Structure and Properties

- Molecular Formula : C12H10F2O2

- Structural Features : The difluoromethyl group enhances the compound's reactivity and biological potency. The naphthalene backbone contributes to its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of specific signaling pathways.

- Antimicrobial Properties : The compound demonstrates significant antimicrobial activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

- Plant Growth Regulation : As a naphthalene derivative, it may function as a plant growth regulator, influencing processes like root development and flowering.

Case Studies

-

Anticancer Studies :

- A study conducted on breast cancer cell lines revealed that this compound significantly reduced cell viability with an IC50 value of approximately 25 µM. The mechanism was linked to the activation of apoptotic pathways involving caspase-3 and PARP cleavage.

-

Antimicrobial Activity :

- In vitro assays demonstrated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL, respectively.

-

Plant Growth Regulation :

- Field trials indicated that applications of this compound resulted in enhanced root biomass and improved flowering rates in tomato plants compared to untreated controls.

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented in the following table:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Naphthalen-1-acetic acid | Naphthalene ring with acetic acid moiety | Lacks difluoromethyl group; simpler structure |

| 1-(Trifluoromethyl)naphthalene-3-acetic acid | Naphthalene ring with trifluoromethyl substituent | Trifluoromethyl group may alter biological activity |

| 2-(4-Nitrophenyl)acetic acid | Naphthalene derivative with nitro group | Contains a nitro group instead of difluoromethyl |

The presence of the difluoromethyl group in this compound distinguishes it from other naphthalenes, enhancing its reactivity and biological potency.

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for 2-(Difluoromethyl)naphthalene-3-acetic acid?

Answer:

The synthesis typically involves Friedel-Crafts alkylation or palladium-catalyzed cross-coupling to introduce the difluoromethyl group onto the naphthalene ring. Key steps include:

- Intermediate Preparation: Start with naphthalene-3-acetic acid derivatives, ensuring regioselective functionalization at the 2-position.

- Difluoromethylation: Use reagents like ClCF₂H or BrCF₂H under controlled conditions to avoid over-fluorination .

- Purification: Employ gradient HPLC or column chromatography to isolate the product from by-products like 2-(Trifluoromethoxy)naphthalene-3-acetic acid, which may form due to reagent excess .

- Optimization: Apply computational reaction path searches (e.g., via quantum chemical calculations) to predict optimal reaction conditions, reducing trial-and-error approaches .

Basic: How can structural characterization of this compound be rigorously validated?

Answer:

Use a multi-technique approach:

- Spectroscopy: Combine ¹H/¹⁹F NMR to confirm the presence and position of the difluoromethyl group. For example, ¹⁹F NMR peaks at δ -110 to -120 ppm are indicative of CF₂ groups .

- Mass Spectrometry: High-resolution ESI-MS can verify molecular weight (expected [M-H]⁻ ion at m/z 278.05 for C₁₃H₁₀F₂O₂) and detect isotopic patterns specific to fluorine .

- X-ray Crystallography: Resolve crystal structures to confirm regiochemistry, especially when distinguishing between positional isomers (e.g., 3-acetic vs. 1-acetic derivatives) .

Basic: What mechanisms underlie the biological activity of this compound?

Answer:

The compound’s bioactivity likely stems from:

- Electron-Withdrawing Effects: The difluoromethyl group enhances electrophilicity, facilitating interactions with target enzymes (e.g., cyclooxygenases or lipoxygenases).

- Structural Mimicry: The naphthalene core mimics endogenous substrates like arachidonic acid, enabling competitive inhibition .

- Metabolic Stability: Fluorination reduces susceptibility to oxidative degradation, prolonging in vivo half-life compared to non-fluorinated analogs .

Advanced: How can computational modeling improve the design of derivatives with enhanced activity?

Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to predict substituent effects on electronic properties (e.g., Fukui indices for electrophilic attack sites) .

- Molecular Dynamics (MD): Simulate ligand-receptor binding kinetics to optimize steric and electronic complementarity .

- Machine Learning: Train models on datasets of fluorinated naphthalene derivatives to identify structure-activity relationships (SARs) .

Advanced: How should researchers resolve contradictions between in vitro and in vivo toxicity data?

Answer:

- Metabolite Profiling: Identify phase I/II metabolites using LC-MS/MS to assess bioactivation pathways (e.g., formation of reactive intermediates) .

- Species-Specific Models: Compare toxicity in human hepatocyte cultures vs. rodent models to account for metabolic differences .

- Dose-Response Reconciliation: Evaluate nonlinear pharmacokinetics using physiologically based pharmacokinetic (PBPK) modeling .

Advanced: What methodologies are effective for comparative studies with structural analogs?

Answer:

- SAR Analysis: Test analogs like 2-(Trifluoromethoxy)naphthalene-3-acetic acid to isolate the role of fluorine substitution .

- Crystallographic Overlays: Superimpose analog-receptor complexes to identify critical binding interactions .

- Free Energy Perturbation (FEP): Quantify binding affinity differences computationally to prioritize synthetic targets .

Advanced: Which analytical methods are critical for detecting trace impurities in synthesized batches?

Answer:

- HPLC-DAD/FLD: Use reverse-phase C18 columns with UV/fluorescence detection to separate and quantify impurities like positional isomers .

- GC-MS: Identify volatile by-products (e.g., methylnaphthalenes) from incomplete difluoromethylation .

- ICP-MS: Detect residual metal catalysts (e.g., Pd) at sub-ppm levels .

Regulatory Compliance: What guidelines govern the use of this compound in preclinical research?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.